N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N3O2S/c14-7-1-2-9(15)10(5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMVRGPGRUVIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=CN=C3N(C2=O)C=CS3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a difluorophenyl halide with the thiazolopyrimidine intermediate in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the thiazolopyrimidine intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, reducing the overall production cost.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups introduced.
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial and fungal strains, suggesting its potential as a novel antimicrobial agent. For instance, a study demonstrated that derivatives of thiazolopyrimidine compounds can inhibit the growth of resistant bacterial strains, showcasing their applicability in treating infections caused by antibiotic-resistant pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The thiazolo[3,2-a]pyrimidine framework is known for its ability to interact with specific cellular targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promise in reducing inflammation in various animal models. Its anti-inflammatory properties may be linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Binding Affinity Studies
Ongoing research is focused on understanding the binding interactions of this compound with biological targets such as enzymes and receptors. These studies are crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile.
Case Studies
Several case studies highlight the compound's efficacy:
- A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazolopyrimidine exhibited potent activity against multiple drug-resistant bacterial strains, paving the way for new antibiotic development strategies .
- Another investigation demonstrated that modifications to the thiazolo[3,2-a]pyrimidine structure could enhance anticancer activity by improving selectivity towards cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and influencing various biological processes.
Inhibition of Key Pathways: The compound may inhibit key signaling pathways involved in disease progression, such as the NF-κB or MAPK pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Fluorine atoms are known to influence pharmacokinetics by modulating solubility and metabolic stability.
Crystallographic and Conformational Analysis
The ethyl ester derivative () exhibits a flattened boat conformation in the thiazolo[3,2-a]pyrimidine ring, with a dihedral angle of 80.94° between the fused ring and the benzene substituent . This conformational rigidity contrasts with the more flexible carboxamide-linked difluorophenyl group in the target compound, which may adopt different hydrogen-bonding patterns. For instance, the ethyl ester derivative forms C–H···O hydrogen bonds to create crystal packing along the c-axis, while the carboxamide group in the target compound could engage in stronger N–H···O/N–H···F interactions , influencing solubility and crystallinity .
Biological Activity
The compound N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo-pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro testing on human lung adenocarcinoma (A549), breast carcinoma (MCF-7), and cervical cancer (HeLa) cell lines revealed that certain derivatives of thiazolo[3,2-a]pyrimidines showed promising cytotoxic effects. Notably, one derivative exhibited an IC50 value of 2.2 ± 0.6 μM against A549 cells and 5.6 ± 0.4 μM against HeLa cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular docking studies indicated that these compounds likely inhibit topoisomerase II (Topo II), a critical enzyme involved in DNA replication and repair. This inhibition leads to cell cycle disruption and apoptosis in cancer cells .
Anti-inflammatory Activity
Thiazolo[3,2-a]pyrimidines also exhibit anti-inflammatory properties:
- COX-2 Inhibition : Certain derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2) with IC50 values around 0.04 μmol , comparable to celecoxib, a standard anti-inflammatory drug. This suggests potential use in treating inflammatory diseases .
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, some studies have suggested that thiazolo-pyrimidines may possess:
- Antimicrobial Properties : Investigations into their activity against various bacterial strains are ongoing.
- Neuroprotective Effects : Preliminary data indicate potential benefits in neurodegenerative conditions through modulation of neuroinflammatory pathways.
Case Study 1: Anticancer Efficacy
In a comprehensive study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazolo-pyrimidine derivatives and evaluated their anticancer activity against multiple cell lines. The most active compounds were subjected to further molecular docking studies which confirmed their binding affinity to Topo II, suggesting a targeted mechanism for their cytotoxic effects .
Case Study 2: Anti-inflammatory Evaluation
Another study focused on the anti-inflammatory properties of thiazolo-pyrimidines through in vivo models. The compounds were tested using carrageenan-induced paw edema models in rats, demonstrating significant reduction in inflammation markers compared to control groups .
Data Summary Table
Q & A
Basic: What synthetic methodologies are effective for preparing N-(2,5-difluorophenyl)-5-oxo-5H-thiazolopyrimidine-6-carboxamide, and how do reaction conditions influence yield?
The synthesis involves multi-step condensation and cyclization reactions. A representative protocol for analogous compounds includes refluxing substituted aniline derivatives with thiazolopyrimidine precursors in acidic media (acetic acid/acetic anhydride) with sodium acetate as a catalyst. For example, heating at 100–110°C for 8–10 hours achieves cyclization, followed by recrystallization in ethyl acetate-ethanol (3:2) to yield pure crystals (~78% yield) . Solvent polarity and temperature control are critical: polar aprotic solvents enhance cyclization efficiency, while slow evaporation during crystallization minimizes defects.
Basic: Which spectroscopic and crystallographic techniques best resolve this compound’s 3D structure and substituent conformation?
Single-crystal X-ray diffraction is indispensable for resolving conformational details, such as:
- Ring puckering (e.g., flattened boat conformation with C5 deviation of 0.224 Å from the pyrimidine plane)
- Dihedral angles between aromatic systems (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
Complementary H/C NMR confirms substituent connectivity, while IR spectroscopy identifies carbonyl stretching (1700–1750 cm).
Advanced: How can researchers reconcile discrepancies between computational molecular geometries and experimental crystallographic data?
High-resolution X-ray structures should guide force field adjustments in molecular dynamics simulations. For instance, observed deviations in pyrimidine ring puckering (flattened boat vs. chair conformation) indicate limitations in default torsional potentials. Hybrid approaches combining density functional theory (DFT) with experimental torsion angles improve prediction accuracy. Validate computational models using key bond lengths (e.g., C–S: 1.74–1.78 Å) and angles from crystallography .
Advanced: What strategies optimize bioactivity through targeted structural modifications of the difluorophenyl group?
Systematic fluorination studies using cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce electron-withdrawing groups to enhance target binding. Structural analogs demonstrate that meta-fluorine positioning improves metabolic stability by reducing CYP450 interactions . Retain the thiazolopyrimidine core’s hydrogen-bonding capacity (via N–H and C=O groups) while modifying aryl substituents to balance lipophilicity (LogP < 3.5).
Advanced: What analytical workflows resolve overlapping 1^{1}1H NMR signals in this compound’s complex spin systems?
Employ 2D NMR techniques:
- COSY/HSQC : Assign coupled protons and carbons in crowded regions (e.g., aromatic protons at δ 7.2–8.1 ppm).
- HMBC : Correlate long-range couplings (e.g., between C6 carboxamide and thiazole protons).
- NOESY : Identify spatial proximities (e.g., methyl groups near aromatic rings) .
Variable-temperature NMR (e.g., 298 K → 323 K) can separate signals by exploiting differential rotational barriers.
Advanced: How do solvent polarity and crystallization parameters influence polymorph formation, and what are the pharmacological implications?
Polymorph screening using ethyl acetate-ethanol (3:2) under slow evaporation yields distinct crystal forms . Characterize polymorphs via:
- DSC : Identify melting transitions (e.g., 427–428 K for Form I).
- Powder XRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°).
Bioavailability variations between polymorphs (e.g., solubility differences >20%) necessitate preformulation studies during lead optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
